molecular formula C20H30N2O5 B1397590 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(diethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354486-97-7

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(diethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid

Cat. No. B1397590
M. Wt: 378.5 g/mol
InChI Key: QYJBRFJEESJRQG-IRXDYDNUSA-N
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Description

“(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(diethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid” is a complex organic compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Synthesis Analysis

The synthesis of compounds involving the tert-butoxycarbonyl group has been reported in various studies. For instance, an efficient synthesis of N-nitroso compounds from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions has been described . The acid-labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butoxycarbonyl (Boc) are found to be stable under the standard reaction conditions .


Molecular Structure Analysis

The molecular structure of the tert-butoxycarbonyl group, a key component of the compound, is represented by the SMILES string C(*) (=O)OC (C) (C)C . This group has an average mass of 101.12376 and a monoisotopic mass of 101.06025 .


Chemical Reactions Analysis

The tert-butoxycarbonyl group is known for its unique reactivity pattern. It is used in chemical transformations due to its role as a protecting group . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Scientific Research Applications

Synthesis and Transformation

  • Derivative Synthesis : The compound is used in the synthesis of various intermediates and products in organic chemistry. For instance, it serves as a precursor in the synthesis of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate, an important intermediate in various synthetic processes (Saitô, Komada, & Moriwake, 2003).

  • Epoxy Amino Acids Production : It's used in producing epoxy amino acids from allylglycines, which are intramolecularly cyclised to yield stereoisomers of 4-hydroxyproline derivatives. This process demonstrates the compound's role in creating complex organic structures (Krishnamurthy et al., 2014).

  • Asymmetric Synthesis : The compound is involved in asymmetric syntheses of various piperidinedicarboxylic acid derivatives, highlighting its significance in producing enantiomerically pure compounds (Xue et al., 2002).

Chemical Analysis and Imaging

  • NMR Applications : It is instrumental in synthesizing (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, useful in probes and medicinal chemistry due to their distinct conformational preferences and sensitivity in 19F NMR imaging (Tressler & Zondlo, 2014).

  • Metabolic Study : The compound's derivatives are used to study metabolic pathways in human liver microsomes and recombinant human cytochrome P450 isoforms, contributing to a better understanding of drug metabolism (Prakash et al., 2008).

Advanced Material Synthesis

  • Peptide Synthesis : It finds application in the solid-phase synthesis of peptide α-carboxamides, demonstrating its versatility in peptide chemistry (Gaehde & Matsueda, 2009).

  • Organophosphorous Compounds : Its derivatives are involved in the synthesis of 2-pyridylethylphosphinates containing 2,6-di-tert-butyl-4-methylphenol fragments, which have potential as complexones and antioxidants (Prishchenko et al., 2008).

  • Collagen Cross-Links : The compound is used in synthesizing collagen cross-links, critical in the study and manipulation of bone collagen (Adamczyk et al., 1999).

properties

IUPAC Name

(2S,4S)-4-[3-(diethylamino)phenoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-6-21(7-2)14-9-8-10-15(11-14)26-16-12-17(18(23)24)22(13-16)19(25)27-20(3,4)5/h8-11,16-17H,6-7,12-13H2,1-5H3,(H,23,24)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJBRFJEESJRQG-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=CC=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(diethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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